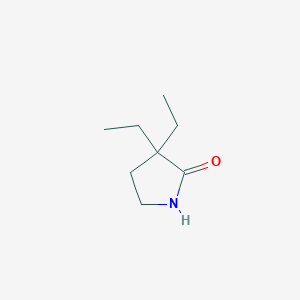

3,3-Diethylpyrrolidin-2-one

Description

Properties

IUPAC Name |

3,3-diethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-8(4-2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPUMACPRYGQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430723 | |

| Record name | 3,3-Diethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175698-05-2 | |

| Record name | 3,3-Diethyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175698-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175698052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIETHYL-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6BG9J9SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 3,3-diethylpyrrolidin-2-one

Foreword: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and known pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound for application in their own investigations.

Core Molecular Identity

This compound, also known by the research code DEABL, is a synthetic organic compound featuring a five-membered γ-lactam ring.[5] Its structure is distinguished by the presence of two ethyl groups geminally substituted at the C3 position of the pyrrolidinone core.

| Identifier | Value |

| IUPAC Name | This compound[6][7] |

| Molecular Formula | C₈H₁₅NO[5][6] |

| Molecular Weight | 141.21 g/mol [5][7] |

| CAS Number | 175698-05-2[6] |

The presence of the lactam functional group combined with the specific alkyl substitution pattern imparts distinct chemical and biological properties, which will be explored in the subsequent sections.

Synthesis Pathway: The Beckmann Rearrangement

The synthesis of γ-lactams such as this compound is classically achieved through the Beckmann rearrangement of a corresponding cyclic ketoxime.[8][9] This acid-catalyzed reaction provides a reliable and well-established route for converting an oxime into an amide functional group.[9][10][11]

The logical precursor for this synthesis is 3,3-diethylcyclopentanone. The overall synthetic workflow involves two key steps:

-

Oximation: Conversion of the cyclic ketone to its corresponding oxime using hydroxylamine.

-

Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target lactam, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol is a representative methodology based on established chemical principles. Researchers should adapt and optimize conditions as necessary.

Part A: Synthesis of 3,3-Diethylcyclopentanone Oxime

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,3-diethylcyclopentanone (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (CH₃COONa, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography.

Part B: Beckmann Rearrangement to this compound

-

Acid Catalyst: In a flask cooled in an ice bath, add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄).

-

Substrate Addition: Slowly add the 3,3-diethylcyclopentanone oxime (1.0 eq) to the cold acid with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical properties and the expected data from standard spectroscopic techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid or low-melting solid | Predicted |

| Boiling Point | ~250-260 °C (at 760 mmHg) | Estimated |

| Melting Point | Not reported | - |

| Solubility | Miscible with water and common organic solvents | Predicted |

| pKa | ~17-18 (for N-H proton) | Estimated |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | δ ~3.3 ppm (t, 2H): -CH₂-NH- δ ~2.4 ppm (s, 2H): -CH₂-C=O δ ~1.5 ppm (q, 4H): -C-(CH₂-CH₃)₂ δ ~0.9 ppm (t, 6H): -C-(CH₂-CH₃)₂ δ ~7.0-8.0 ppm (br s, 1H): -NH- (exchangeable with D₂O) |

| ¹³C NMR | δ ~175 ppm: C=O (carbonyl) δ ~50 ppm: C3 (quaternary carbon) δ ~45 ppm: C5 (-CH₂-NH-) δ ~35 ppm: C4 (-CH₂-C=O) δ ~25 ppm: -C-(CH₂-CH₃)₂ δ ~8 ppm: -C-(CH₂-CH₃)₂ |

| IR (cm⁻¹) | ~3200 (broad): N-H stretch 2960-2850: C-H aliphatic stretch ~1680 (strong): C=O amide I band |

| Mass Spec. | m/z 141: [M]⁺ (Molecular Ion) m/z 112: [M - C₂H₅]⁺ (Loss of an ethyl group) m/z 84: [M - C₂H₅ - C₂H₄]⁺ (Further fragmentation) |

Analytical Workflow

The verification of this compound post-synthesis follows a standard analytical chemistry workflow to ensure purity and confirm structural identity.

Caption: Standard analytical workflow for compound validation.

Pharmacological Activity and Mechanism of Action

This compound has been primarily investigated for its effects on the central nervous system, demonstrating notable anticonvulsant and potential geroprotective (life-extending) properties.[5][6]

Anticonvulsant Properties

The anticonvulsant activity of this compound is attributed to its role as a positive allosteric modulator of the GABA(A) receptor.[5]

-

Mechanism: It potentiates GABA(A) receptor-mediated chloride currents. This enhancement of inhibitory neurotransmission helps to suppress excessive neuronal firing that characterizes seizure activity.[5]

-

Efficacy: It has been shown to inhibit seizure-like activity in hippocampal slice models with IC₅₀ concentrations of 1.1 mM (against 4-aminopyridine-induced discharges) and 2.1 mM (against low Mg²⁺-induced discharges).[5]

-

Validation: The GABAergic mechanism is supported by evidence that its effects are reversed by the GABA(A) receptor antagonist, picrotoxin.[5]

Caption: Mechanism of GABA(A) receptor modulation by DEABL.

Geroprotective Effects

Remarkably, studies in the nematode Caenorhabditis elegans have shown that this compound can extend median lifespan by 17–47%.[5][6] This effect is not related to insulin/IGF-like signaling, a common aging pathway. Instead, the proposed mechanism involves:

-

Hyper-activation of the nervous system.

-

Perturbation of ciliated sensory neurons responsible for environmental and nutrient sensing.[5]

-

A dependency on serotonin signaling and pathways related to dietary restriction.[5]

Applications in Drug Discovery and Development

While not approved for clinical use, this compound serves as a valuable research tool and a structural lead for drug development.

-

Tool Compound: It is used in neuroscience research to probe the mechanisms of epilepsy and to study the modulation of GABAergic signaling.[5] Its unique life-extending properties in C. elegans also make it a model compound for investigating novel aging pathways.[5]

-

Scaffold for Development: The pyrrolidinone ring is a key pharmacophore in many biologically active molecules.[1][3] Derivatives of this core structure are known to possess a wide range of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] As such, this compound provides a validated starting point for synthesizing novel analogs with potentially enhanced potency or different therapeutic applications.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is classified as Acute Toxicity, Category 4, and is considered harmful if swallowed. It may also cause skin and eye irritation upon direct contact.[5]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a well-defined γ-lactam with significant, documented biological activities. Its synthesis is achievable through standard organic chemistry transformations like the Beckmann rearrangement. Its value lies not only in its specific anticonvulsant and geroprotective properties but also in its representation of the broader pyrrolidinone class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents.[1][3][4] This guide provides the foundational technical knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Belveren, S., et al. (2019). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Grokipedia. [Link]

-

Wikipedia. (2025). 3,3-Diethyl-2-pyrrolidinone. Wikipedia. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS. [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

ACS Publications. (2005). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2011). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PubMed Central. [Link]

-

MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

-

RJ Wave. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Journal of Advance and Future Research. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Diethyl-2-pyrrolidinone. PubChem. [Link]

-

ResearchGate. (n.d.). Experimental details and spectroscopic data NMR spectra of complexes 2 and 3 Temperature-dependent spectra of 1 and. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. [Link]

-

White Rose eTheses Online. (2014). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

-

MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Grokipedia. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Grokipedia. [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

-

Save My Exams. (n.d.). IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3. Save My Exams. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

ScienceDirect. (2025). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. Trends in Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]

-

MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

-

Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. Filo. [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia. [Link]

-

ResearchGate. (2025). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidin-2-one. PubChem. [Link]

-

Chemistry Steps. (n.d.). Beckmann Rearrangement. Chemistry Steps. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 3,3-Diethyl-2-pyrrolidinone - Wikipedia [en.wikipedia.org]

- 7. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Scaffold: A Technical History of 3,3-Diethylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of the discovery and history of 3,3-diethylpyrrolidin-2-one, a disubstituted γ-lactam. While not a widely commercialized therapeutic, its history is rooted in the mid-20th century exploration of cyclic amides and their potential as central nervous system agents. This document details the seminal synthetic work, the chemical principles guiding its creation, and its subsequent characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry and historical context of heterocyclic scaffolds.

Introduction: The Pyrrolidinone Core in Medicinal Chemistry

The pyrrolidin-2-one (or γ-butyrolactam) ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its prevalence is due to a combination of factors: the five-membered ring offers a rigid, defined three-dimensional structure, while the lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. The pyrrolidinone ring is a key structural feature in numerous natural products and synthetic drugs.

In the mid-20th century, a surge in research focused on the synthesis and pharmacological evaluation of novel heterocyclic compounds for potential therapeutic applications, particularly as anticonvulsants and sedatives. The exploration of substituted pyrrolidinones was a logical extension of this work, with researchers investigating how alkyl substitution on the lactam ring would modulate physicochemical properties and biological activity. It was within this scientific context that this compound emerged.

Discovery and First Synthesis: The Work of Cason and Rapoport

The first synthesis of this compound, referred to in the historical literature as α,α-diethyl-γ-butyrolactam, is attributed to the work of L. F. Cason and H. Rapoport in the early 1950s. Their research focused on systematic methods for the preparation of α,α-disubstituted-γ-lactams. The foundational synthetic strategy revolved around the reductive cyclization of a precursor molecule containing both a nitrile and an ester group.

Chemical Causality in the Original Synthesis

The chosen synthetic pathway was elegant in its efficiency, creating the heterocyclic ring system in a single, high-yielding step. The logic behind this approach is rooted in the reactivity of nitriles and the stability of the five-membered lactam ring.

-

Precursor Design: The synthesis begins with a molecule containing a nitrile (-C≡N) group and an ester (-COOR) group, separated by a three-carbon chain. For the synthesis of the title compound, the required precursor is an ester of 4-cyano-4-ethylhexanoic acid.

-

Reductive Cyclization: The key transformation is the catalytic hydrogenation of this cyano-ester. Under high pressure and temperature, and in the presence of a suitable catalyst such as Raney Nickel, the nitrile group is reduced to a primary amine (-CH₂NH₂).

-

Intramolecular Cyclization: This newly formed amine is nucleophilic and is perfectly positioned to attack the electrophilic carbonyl carbon of the ester group. This intramolecular reaction results in the formation of the stable five-membered pyrrolidinone ring and the elimination of an alcohol molecule (from the ester).

The gem-diethyl substitution at the α-position (C3 of the pyrrolidinone ring) is installed prior to the cyclization step, ensuring the final product's structure.

Diagram 1: General Synthetic Pathway to 3,3-Disubstituted Pyrrolidin-2-ones

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Cyclization

The following protocol is a representative procedure based on the methodologies for synthesizing α,α-disubstituted-γ-lactams from that era.

Synthesis of this compound from Ethyl 4-cyano-4-ethylhexanoate

-

Apparatus Setup: A high-pressure hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave) is charged with ethyl 4-cyano-4-ethylhexanoate (1.0 mol), anhydrous ethanol (500 mL) as the solvent, and a slurry of Raney Nickel catalyst (approx. 50 g, washed with ethanol).

-

Hydrogenation: The apparatus is sealed, flushed several times with hydrogen gas, and then pressurized with hydrogen to 100-150 atmospheres (approx. 1500-2200 psi).

-

Reaction Conditions: The mixture is heated to 100-125 °C with vigorous stirring or shaking. The reaction is monitored by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, the apparatus is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.

-

Purification: The ethanol is removed from the filtrate by distillation under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.

Physicochemical and Spectroscopic Characterization

The structure of this compound has been confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Colorless liquid or low-melting solid | General Observation |

| Boiling Point | ~110-112 °C at 10 mmHg | Estimated from similar compounds |

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorptions for the lactam functionality. A strong, sharp absorption band is observed in the region of 1680-1700 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibration appears as a broad band in the region of 3200-3400 cm⁻¹ . The presence of C-H stretching vibrations from the ethyl and ring methylene groups are observed below 3000 cm⁻¹.[2][3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

N-H Proton: A broad singlet, typically in the downfield region (δ 6.0-8.0 ppm), corresponding to the amide proton.

-

Ring Methylene Protons (-CH₂-N-): A triplet around δ 3.2-3.4 ppm.

-

Ring Methylene Protons (-CH₂-C(Et)₂-): A triplet around δ 1.8-2.0 ppm.

-

Ethyl Methylene Protons (-CH₂-CH₃): A quartet around δ 1.5-1.7 ppm.

-

Ethyl Methyl Protons (-CH₂-CH₃): A triplet around δ 0.8-1.0 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~175 ppm), the two ring methylene carbons, the quaternary carbon, and the methylene and methyl carbons of the two equivalent ethyl groups.

Diagram 2: Structure and Key Spectroscopic Correlations

Caption: Molecular structure with key IR and ¹H NMR correlations.

Early Pharmacological Interest and Modern Context

Following their synthesis, α,α-disubstituted γ-lactams and their corresponding open-chain amides were investigated for their potential biological activities. This line of inquiry was influenced by the known sedative and hypnotic effects of similarly structured compounds. Later studies, independent of the original discovery, identified this compound (often referred to by the code DEABL) as having anticonvulsant properties.[4] Its mechanism of action is believed to involve the potentiation of GABA(A) receptor-mediated chloride currents.

While this compound has not been developed into a clinical drug, it remains a valuable research tool in pharmacology. Its well-defined structure and activity at GABAergic systems make it a useful probe for studying neuronal signaling pathways. Furthermore, its discovery and the synthetic routes developed by Cason and Rapoport contributed to the broader understanding of lactam chemistry, which has had a lasting impact on the field of medicinal chemistry.

Conclusion

The discovery of this compound is a clear example of systematic chemical exploration driven by the pursuit of novel bioactive scaffolds. The elegant and robust synthetic methodology, centered on the reductive cyclization of a cyano-ester precursor, stands as a testament to the foundational principles of organic synthesis developed in the mid-20th century. Although it did not achieve therapeutic prominence, its history is interwoven with the broader narrative of anticonvulsant drug discovery and the enduring importance of the pyrrolidinone core in medicinal chemistry. The compound continues to serve as a valuable entity for pharmacological research, underscoring the long-lasting impact of fundamental synthetic chemistry.

References

-

PubChem. (n.d.). 3,3-Diethyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Ketoglutaric Acid. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

Sources

3,3-Diethylpyrrolidin-2-one molecular weight and formula.

An In-Depth Technical Guide to 3,3-Diethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a disubstituted γ-lactam, is a synthetic compound of significant interest in neuropharmacology and gerontology. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its mechanism of action as a positive allosteric modulator of the GABA(A) receptor, and its potential applications in research, particularly in the fields of epilepsy and aging. The document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both foundational knowledge and practical insights into this intriguing molecule.

Core Molecular Attributes

This compound is a derivative of pyrrolidin-2-one with two ethyl groups substituted at the third position of the heterocyclic ring.[1] This structural feature is key to its biological activity.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

Chemical Structure and Nomenclature

The structural arrangement and systematic naming are crucial for unambiguous identification.

-

IUPAC Name: this compound

-

Common Synonyms: DEABL[2]

-

CAS Number: 175698-05-2

| Identifier | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 175698-05-2 |

| Canonical SMILES | CCC1(CC)CCNC1=O |

Synthesis and Characterization

Proposed Synthetic Pathway

The following proposed synthesis is a multi-step process involving the alkylation of a malonic ester, followed by reduction and subsequent cyclization.

Disclaimer: The following protocol is a representative, hypothetical procedure based on the synthesis of structurally similar compounds and has not been experimentally validated from the available literature. It is intended for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Diethylation of Diethyl Malonate

-

To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add diethyl malonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add ethyl iodide (2.2 equivalents) dropwise, and then heat the mixture to reflux for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl diethylmalonate.

Step 2: Reduction of the Diester to a Diol

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the LAH suspension to 0 °C and add a solution of the crude diethyl diethylmalonate in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield 2,2-diethylpropane-1,3-diol.

Step 3: Conversion of Diol to Diamine

-

This step can be achieved through a two-step process involving conversion to a dihalide followed by amination, or more directly via a Mitsunobu reaction with a suitable nitrogen source. For the latter:

-

Dissolve the 2,2-diethylpropane-1,3-diol (1.0 equivalent), phthalimide (2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (2.2 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the diphthalimide intermediate.

-

Cleave the phthalimide groups by treating with hydrazine hydrate in ethanol at reflux to yield 2,2-diethylpropane-1,3-diamine.

Step 4: Intramolecular Cyclization to form the Lactam

-

The final cyclization to form the pyrrolidinone ring can be challenging. A high-temperature, base-catalyzed intramolecular cyclization of an amino ester derivative is a plausible approach.

-

Alternatively, modern catalytic methods for lactam synthesis from amino alcohols could be employed.

Proposed Analytical Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: Expected signals would include a triplet and a quartet for the ethyl groups, and signals for the methylene protons of the pyrrolidinone ring. The NH proton would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: Distinct signals would be expected for the carbonyl carbon, the quaternary carbon at the 3-position, and the methylene and methyl carbons of the ethyl groups and the pyrrolidinone ring.[1]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 141.21, corresponding to the molecular weight of the compound.

Pharmacological Profile and Mechanism of Action

This compound is recognized for its activity as an anticonvulsant.[2] Its primary mechanism of action is the potentiation of GABA(A) receptor-mediated chloride currents.[2]

Positive Allosteric Modulation of GABA(A) Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA(A) receptor, a ligand-gated ion channel, mediates fast synaptic inhibition.

This compound acts as a positive allosteric modulator of the GABA(A) receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an overall inhibitory effect on neuronal excitability. This mechanism is the basis for its anticonvulsant properties.[2]

Caption: Mechanism of action of this compound.

Relationship to Other Anticonvulsants

Structurally and mechanistically, this compound is related to other anticonvulsant drugs such as pyrithyldione and gabapentin.[3] This places it within a class of compounds that modulate neuronal excitability, making it a valuable tool for studying the mechanisms of epilepsy and the development of novel antiepileptic drugs.

Applications in Research and Drug Development

The unique biological activities of this compound make it a compound of interest for several research applications.

Neuropharmacological Research

As a modulator of the GABA(A) receptor, this compound is a useful pharmacological tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It can be used in in vitro and in vivo models to study epilepsy, anxiety, and other neurological disorders where GABAergic dysfunction is implicated.

Geroprotective Effects and Aging Research

One of the most intriguing properties of this compound is its reported ability to extend the lifespan of the nematode Caenorhabditis elegans.[2] This "geroprotective" effect suggests that the compound may modulate cellular pathways involved in aging. This makes it a valuable lead compound for research into the mechanisms of aging and the development of potential anti-aging therapeutics. The exact mechanism of its geroprotective effect is an active area of investigation.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Acute Toxicity: It is classified as harmful if swallowed.[2]

-

Irritation: It may cause skin and eye irritation upon contact.[2]

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a multifaceted molecule with significant potential in neuroscience and aging research. Its well-defined mechanism of action as a GABA(A) receptor potentiator provides a solid foundation for its use as a research tool and as a starting point for the design of novel therapeutics. The exploration of its geroprotective properties opens up new avenues for understanding and potentially intervening in the aging process. This technical guide serves as a foundational resource for scientists and researchers looking to work with and further investigate this promising compound.

References

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3386. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(11), 3386. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]

-

Wikipedia. (2025, December 30). 3,3-Diethyl-2-pyrrolidinone. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]

-

Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

American Chemical Society. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. ACS Publications. [Link]

-

ResearchGate. (2016). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]

-

A-ChemBlock. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6539. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved January 24, 2026, from [Link]

-

PubMed. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. [Link]

-

PubChem. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

In Vivo Analysis of 3,3-Diethylpyrrolidin-2-one in Caenorhabditis elegans: A Guide to Phenotypic Screening and Mechanistic Investigation

Introduction

3,3-Diethylpyrrolidin-2-one, also known as DEABL, is a synthetic derivative of the pyrrolidinone chemical class, a scaffold present in numerous pharmacologically active compounds, including nootropics.[1] Initial research has identified DEABL as a compound with significant biological activity, demonstrating both anticonvulsant and geroprotective properties.[2] Its anticonvulsant effects are attributed to the potentiation of GABA(A) receptor-mediated chloride currents.[3] Remarkably, studies in the nematode Caenorhabditis elegans have revealed that DEABL can extend median lifespan by 17–47%, an effect linked to the hyper-activation of the nervous system and perturbation of sensory neurons, acting through a serotonin-dependent dietary restriction-like pathway.[3]

The nematode C. elegans serves as an exceptionally powerful in vivo model for pharmacological and aging research.[4][5] Its fully mapped nervous system, optical transparency, rapid life cycle, and profound genetic homology to humans make it an ideal platform for dissecting the molecular mechanisms of drug action.[6] The conserved nature of its key signaling pathways, including cholinergic and GABAergic neurotransmission, allows for the generation of highly relevant and translatable data.[7][8]

This document provides a comprehensive suite of application notes and detailed protocols for the in-depth investigation of this compound in C. elegans. Moving beyond simple screening, this guide explains the causality behind each experimental choice, enabling researchers to validate the compound's known effects and explore its deeper mechanistic underpinnings. The protocols are designed to be self-validating systems, incorporating pharmacological controls to ensure robust and interpretable results for professionals in academic research and drug development.

Section 1: Foundational Protocols & Experimental Workflow

Reproducibility in pharmacological studies begins with meticulous preparation. The following protocols detail the essential steps for worm culture, synchronization, and compound administration, which form the bedrock of all subsequent assays.

C. elegans Strain Maintenance and Synchronization

Expertise & Experience: An age-synchronized population is paramount for eliminating age-related variations in drug response, which can be a significant confounding variable in lifespan, behavioral, and stress-resistance assays. The alkaline hypochlorite treatment ("bleaching") is a standard method that dissolves adult worms while leaving their chitinous eggshells intact, providing a tightly synchronized cohort of L1 larvae upon hatching.[9]

Protocol:

-

Culture: Maintain wild-type (N2 Bristol) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50 bacteria at 20°C.[9]

-

Harvesting: Wash gravid adult worms from 3-5 heavily populated plates into a 15 mL conical tube using M9 buffer.

-

Bleaching: Pellet the worms by centrifugation (1,500 x g for 1 minute). Aspirate the supernatant and resuspend the pellet in a freshly prepared bleaching solution (5 M NaOH, 6% NaClO).

-

Monitoring: Vortex vigorously for 30-60 second intervals, periodically observing under a microscope until adult carcasses are dissolved (typically 5-7 minutes).

-

Washing: Immediately quench the reaction by filling the tube with M9 buffer. Pellet the eggs, aspirate the supernatant, and repeat the wash step three times to remove all traces of bleach.

-

Hatching: Resuspend the final egg pellet in M9 buffer in a sterile glass tube and incubate with gentle rotation at 20°C for 12-18 hours. This arrests the worms as a synchronized L1 larval population.

Preparation of DEABL Stock Solutions and Dosing Plates

Expertise & Experience: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds, but its concentration must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or behavioral artifacts. A "vehicle control" group, treated with the solvent alone, is non-negotiable to isolate the effects of the compound under investigation.

Protocol:

-

Stock Solution: Prepare a 100 mM stock solution of this compound (MW: 141.21 g/mol ) in 100% DMSO. Store at -20°C.

-

Dosing Plates: Prepare standard NGM agar. Cool to ~55°C in a water bath.

-

Compound Addition: Just before pouring the plates, add the DEABL stock solution to the molten agar to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure vigorous mixing to guarantee homogeneity.

-

Vehicle Control: Prepare a corresponding set of control plates by adding an equivalent volume of DMSO alone.

-

Seeding: After the plates have solidified, seed them with a 50 µL spot of concentrated OP50 bacteria and allow them to dry at room temperature overnight before use.

Experimental Overview Workflow

The following diagram outlines the general workflow for characterizing the in vivo effects of DEABL in C. elegans.

Caption: General experimental workflow from preparation to data analysis.

Section 2: Primary Phenotypic Assays

This section focuses on validating the primary reported effects of DEABL: lifespan extension and modulation of nervous system function.

Lifespan and Healthspan Analysis

Rationale: The geroprotective effect is a key reported activity of DEABL.[3] A lifespan assay is the gold standard for quantifying the effects of a compound on aging.[10] To prevent progeny from confounding the results, the mitotic inhibitor 5-Fluoro-2'-deoxyuridine (FUDR) is commonly used.[11]

Protocol:

-

Setup: Transfer ~100 synchronized L1 worms to both vehicle control and DEABL-containing NGM plates. Incubate at 20°C until they reach the L4 larval stage (approx. 48 hours).

-

Transfer: On Day 0 of the experiment, transfer 25-30 L4 worms to fresh, corresponding plates containing 50 µM FUDR to inhibit reproduction. Prepare 3-4 replicate plates per condition.[12]

-

Scoring: Every 1-2 days, score the worms for survival. A worm is considered dead if it fails to respond to gentle prodding with a platinum wire.[11]

-

Censoring: Worms that crawl off the agar and desiccate on the plate walls or exhibit internal hatching ("bagging") should be censored from the analysis.

-

Data Analysis: Record the number of live and dead worms for each plate at each time point. Use Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.

Data Presentation: Representative Lifespan Data

| Treatment Group | N (initial) | Median Lifespan (days) | Max Lifespan (days) | % Increase (Median) | p-value (vs. Vehicle) |

| Vehicle (0.1% DMSO) | 90 | 18 | 25 | - | - |

| DEABL (50 µM) | 88 | 22 | 29 | 22.2% | <0.001 |

| DEABL (100 µM) | 92 | 24 | 31 | 33.3% | <0.0001 |

Locomotor Behavior Analysis

Rationale: Given that DEABL is reported to cause "hyper-activation of the nervous system," this should be directly observable as a change in locomotor behavior.[3] The thrashing assay in liquid is a high-throughput method to assess neuromuscular function and coordinated movement.

Protocol:

-

Exposure: Grow synchronized worms on vehicle or DEABL plates until they are young adults (Day 1 of adulthood).

-

Assay: Pick a single worm and transfer it into a 10 µL droplet of M9 buffer on a glass slide.

-

Acclimation: Allow the worm to acclimate for 30 seconds.

-

Quantification: Count the number of body bends performed in a 60-second interval. A single body bend is defined as a complete sinusoidal movement from one extreme to the other and back.

-

Replication: Repeat for at least 15-20 individual worms per condition.

Data Presentation: Representative Locomotion Data

| Treatment Group | N (worms) | Mean Thrash Rate (bends/min) | Std. Deviation | % Change (vs. Vehicle) | p-value (vs. Vehicle) |

| Vehicle (0.1% DMSO) | 20 | 105 | 12.5 | - | - |

| DEABL (50 µM) | 20 | 128 | 15.1 | +21.9% | <0.01 |

| DEABL (100 µM) | 20 | 145 | 14.8 | +38.1% | <0.001 |

Section 3: Mechanistic Investigation - Probing the GABAergic System

Rationale: The primary hypothesized mechanism for DEABL in vertebrates is the potentiation of GABA(A) receptors.[3] The C. elegans neuromuscular system is regulated by a balance of excitatory cholinergic and inhibitory GABAergic inputs.[13][14] By pharmacologically challenging these systems, we can determine if a similar mechanism is at play in the worm.

Aldicarb Sensitivity Assay (Cholinergic System Probe)

Causality: Aldicarb, an acetylcholinesterase inhibitor, causes acetylcholine to accumulate at the neuromuscular junction, leading to muscle hyper-contraction and paralysis.[7] Mutants with deficient GABAergic signaling are hypersensitive to aldicarb because the inhibitory counterbalance is lost. If DEABL potentiates GABAergic transmission, it should confer resistance to aldicarb-induced paralysis.

Protocol:

-

Prepare NGM plates containing 1 mM Aldicarb.

-

Transfer 25 young adult worms, previously cultured on either vehicle or DEABL plates, to the center of the aldicarb plates.

-

Score the number of paralyzed worms every 30 minutes for 4 hours. A worm is considered paralyzed if it fails to move when prodded.

-

Perform at least three biological replicates. Plot the percentage of paralyzed worms over time.

Pentylenetetrazole (PTZ) Co-exposure Assay (GABA Antagonist Challenge)

Causality: This is a critical validation experiment. PTZ is a known GABA(A) receptor antagonist. If the effects of DEABL (e.g., increased locomotion or aldicarb resistance) are mediated through GABAergic signaling, then co-administration of PTZ should reverse or suppress these effects.

Protocol:

-

Prepare four sets of plates: (a) Vehicle, (b) DEABL (100 µM), (c) PTZ (e.g., 5 mM), and (d) DEABL (100 µM) + PTZ (5 mM).

-

Culture synchronized worms on these plates until young adulthood.

-

Perform the thrashing assay (Protocol 2.2) on worms from all four conditions.

-

Expected Outcome: The increased thrashing rate induced by DEABL should be significantly reduced or eliminated in the DEABL + PTZ co-exposure group.

Signaling Pathway at the C. elegans Neuromuscular Junction

This diagram illustrates the opposing roles of acetylcholine and GABA and the proposed site of action for DEABL.

Caption: Model of the C. elegans neuromuscular junction and DEABL's proposed action.

Section 4: Advanced Mechanistic Studies

For a deeper understanding of DEABL's biological impact, the following assays probe its effects on stress resistance and neuronal activity directly.

Oxidative Stress Resistance Assay

Rationale: A common feature of compounds that extend lifespan is an enhancement of the organism's ability to withstand stress. This assay tests whether DEABL confers protection against lethal oxidative damage induced by paraquat, a mitochondrial superoxide generator.[15]

Protocol:

-

Exposure: Culture synchronized worms on vehicle or DEABL plates until Day 1 of adulthood.

-

Stress Induction: Transfer ~30 worms per replicate into the wells of a 96-well plate containing M9 buffer and a lethal concentration of paraquat (e.g., 200 mM).[16]

-

Scoring: Score survival over several hours. A worm is scored as dead when it ceases all movement.

-

Analysis: Plot survival curves and perform a log-rank test to determine if DEABL treatment significantly increases survival time under oxidative stress.

In Vivo Calcium Imaging of GABAergic Neurons

Rationale: To directly visualize the impact of DEABL on neuronal function, we can use in vivo calcium imaging.[6][17] Using a transgenic strain that expresses the genetically encoded calcium indicator GCaMP in GABAergic neurons (e.g., under the control of the unc-47 promoter), we can measure changes in neuronal activity in real-time following acute exposure to DEABL.

Protocol:

-

Strain: Use a transgenic strain such as ZD148 [unc-47p::GCaMP2.2b].

-

Immobilization: Immobilize a young adult worm on an agarose pad or within a microfluidic device.[17]

-

Baseline Imaging: Using a fluorescence microscope equipped for time-lapse imaging, record baseline GCaMP fluorescence (and thus calcium transients) from a target GABAergic neuron for 2-5 minutes.

-

Acute Drug Administration: Perfuse the worm with M9 buffer containing DEABL (e.g., 100 µM).

-

Post-Exposure Imaging: Immediately begin recording GCaMP fluorescence again for 5-10 minutes.

-

Analysis: Analyze the imaging data to quantify changes in the frequency, amplitude, or duration of calcium transients pre- and post-drug exposure. An increase in inhibitory tone may result in a stabilization or decrease in baseline calcium levels.

Calcium Imaging Experimental Workflow

Caption: Step-by-step workflow for in vivo neuronal calcium imaging.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vivo characterization of this compound using C. elegans. By systematically progressing from broad phenotypic assays, such as lifespan and locomotion, to targeted mechanistic studies involving pharmacological challenges and advanced neuronal imaging, researchers can build a compelling, multi-layered understanding of the compound's bioactivity. This integrated approach, grounded in the genetic and pharmacological tractability of C. elegans, not only validates DEABL's role as a potent modulator of the GABAergic system and a promising geroprotector but also paves the way for elucidating novel pathways involved in neuroprotection and longevity.

References

-

Gąsiorowska, J., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]

-

Colón-Ramos, D. (2017). Cell biology of the synapse and behavior in C. elegans. iBiology. [Link]

-

Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Grokipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Diethyl-2-pyrrolidinone. PubChem Compound Database. [Link]

-

Chronis, N., et al. (2007). High-throughput imaging of neuronal activity in Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]

-

Zhou, M., et al. (2022). Cholinergic transmission in C. elegans: Functions, diversity, and maturation of ACh-activated ion channels. Frontiers in Molecular Neuroscience. [Link]

-

Gendrel, M., et al. (2016). A cellular and regulatory map of the GABAergic nervous system of C. elegans. eLife. [Link]

-

Lee, H., et al. (2023). Dimensionality of locomotor behaviors in developing C. elegans. PLoS ONE. [Link]

-

Luo, X., et al. (2022). Editorial: C. elegans as an emerging model of pharmacological innovation. Frontiers in Pharmacology. [Link]

-

Sutphin, G. L. (2009). Measuring Caenorhabditis elegans Life Span on Solid Media. Journal of Visualized Experiments. [Link]

-

Garcia-Garcia, M., et al. (2023). Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays. STAR Protocols. [Link]

-

Keith, S. A., et al. (2017). Measuring Oxidative Stress in Caenorhabditis elegans: Paraquat and Juglone Sensitivity Assays. Bio-protocol. [Link]

-

Bhat, R., et al. (2024). Advanced Neural Functional Imaging in C. elegans Using Lab-on-a-Chip Technology. Biosensors. [Link]

-

Beg, A. A., et al. (2016). An extrasynaptic GABAergic signal modulates a pattern of forward movement in Caenorhabditis elegans. eLife. [Link]

-

Van Raamsdonk, J. M., & Hekimi, S. (2012). Oxidative Stress Assays (arsenite and tBHP) in Caenorhabditis elegans. Bio-protocol. [Link]

-

uFluidix. (n.d.). C. elegans Behavioral & Developmental Assays. uFluidix. [Link]

-

Alfaro, C. A. P., et al. (2023). Can Caenorhabditis elegans Serve as a Reliable Model for Drug and Nutraceutical Discovery?. International Journal of Molecular Sciences. [Link]

-

Calixto, A., et al. (2010). C. elegans Protocol Overview. WormBook. [Link]

-

He, F. (2011). Lifespan Assay. Bio-protocol. [Link]

-

Kato, S., et al. (2015). Pan-neuronal imaging in roaming Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]

-

Loria, P. M., et al. (2021). Cholinergic signalling at the body wall neuromuscular junction couples to distal inhibition of feeding in C. elegans. bioRxiv. [Link]

-

Wang, L., et al. (2019). A behavior-based drug screening system using a Caenorhabditis elegans model of motor neuron disease. Scientific Reports. [Link]

-

Amrit, F. R. G., & Ghazi, A. (2014). Measuring Caenorhabditis elegans Life Span on Solid Media. Methods in Molecular Biology. [Link]

-

Liu, Y., et al. (2021). GABAergic synapses suppress intestinal innate immunity via insulin signaling in Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]

-

Possik, E., & Pause, A. (2015). Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates. Journal of Visualized Experiments. [Link]

-

Frontiers Media. (2024). Model Organisms in Neuropharmacology 2024. Frontiers in Pharmacology. [Link]

-

Azeez, N. S., et al. (2018). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. International Journal of Drug Delivery Technology. [Link]

-

O'Reilly, L. P., et al. (2014). Drug screens using the nematode Caenorhabditis elegans. Genetics. [Link]

-

Collins, J. J., et al. (2011). Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates. Journal of Visualized Experiments. [Link]

-

Engleman, E. A., et al. (2016). Caenorhabditis elegans as a Model to Study the Molecular and Genetic Mechanisms of Drug Addiction. ACS Chemical Neuroscience. [Link]

-

Kerr, R. (2013). In vivo neuronal calcium imaging in C. elegans. Methods in Molecular Biology. [Link]

-

Pereira, L., et al. (2015). A cellular and regulatory map of the cholinergic nervous system of C. elegans. eLife. [Link]

-

Van Raamsdonk, J. M., & Hekimi, S. (2012). Oxidative Stress Assays (arsenite and tBHP) in Caenorhabditis elegans. Journal of Visualized Experiments. [Link]

-

Ryu, W. S., et al. (2012). C. elegans Tracking and Behavioral Measurement. Journal of Visualized Experiments. [Link]

-

Pinan-Lucarre, B., et al. (2019). Molecular Architecture of Genetically-Tractable GABA Synapses in C. elegans. Frontiers in Molecular Neuroscience. [Link]

-

El-Gharbawy, A., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]

-

Lee, S. S. (2015). Survival assays using Caenorhabditis elegans. Animal Cells and Systems. [Link]

-

Donnelly, J. L., et al. (2013). Monoaminergic Orchestration of Motor Programs in a Complex C. elegans Behavior. PLoS Biology. [Link]

-

Possik, E., & Pause, A. (2015). Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates. Journal of Visualized Experiments. [Link]

-

Prevedel, R., et al. (2014). Brain-wide 3D imaging of neuronal activity in Caenorhabditis elegans with sculpted light. Nature Methods. [Link]

-

Rajendran, L., et al. (2017). Effective drug combination for Caenorhabditis elegans nematodes discovered by output-driven feedback system control technique. Scientific Reports. [Link]

-

Vo, D. D., et al. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

-

Albrecht, D. R., & Bargmann, C. I. (2011). High-content behavioral analysis of Caenorhabditis elegans in precise spatiotemporal chemical environments. Nature Methods. [Link]

-

Trafton, A. (2022). Modeling complex behavior with a simple organism. MIT News. [Link]

-

Zhao, Y., et al. (2021). Analysis of C. elegans acetylcholine synthesis mutants reveals a temperature-sensitive requirement for cholinergic neuromuscular function. Journal of Neuroscience. [Link]

Sources

- 1. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Editorial: C. elegans as an emerging model of pharmacological innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Can Caenorhabditis elegans Serve as a Reliable Model for Drug and Nutraceutical Discovery? [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cholinergic transmission in C. elegans: Functions, diversity, and maturation of ACh-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An extrasynaptic GABAergic signal modulates a pattern of forward movement in Caenorhabditis elegans | eLife [elifesciences.org]

- 9. C. elegans (Caenorhabditis elegans) is a widely used genetic model organism in developmental biology, neurobiology, aging, drug discovery, and toxicology. - CD BioSciences [elegansmodel.com]

- 10. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Molecular Architecture of Genetically-Tractable GABA Synapses in C. elegans [frontiersin.org]

- 15. Measuring Oxidative Stress in Caenorhabditis elegans:Paraquat and Juglone Sensitivity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates [jove.com]

- 17. In vivo neuronal calcium imaging in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solubilization and Use of 3,3-Diethylpyrrolidin-2-one in Cell Culture

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the dissolution and application of 3,3-Diethylpyrrolidin-2-one, a pyrrolidinone derivative with known anticonvulsant properties, for in vitro cell culture-based assays.[1] Given the absence of established specific solubility data for this compound in common biological buffers, this protocol outlines a systematic, field-proven approach to determine optimal solubilization conditions. The core of this guide is a tiered experimental strategy to identify a suitable solvent and to prepare stable, sterile stock solutions. Furthermore, it details the necessary validation steps to ensure that the chosen solvent and its final concentration are not cytotoxic, thereby preserving the scientific integrity of subsequent cellular assays.

Introduction: Understanding the Compound

This compound is a synthetic organic compound with a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1] Its primary characterized biological activity is the potentiation of GABA(A) receptor-mediated currents, which underlies its anticonvulsant effects observed in preclinical models.[1] As research into its mechanisms and potential therapeutic applications expands, the need for reliable protocols for its use in cell-based screening and mechanistic studies becomes critical.

The primary challenge in working with novel or poorly characterized small molecules in cell culture is achieving a biologically relevant concentration in an aqueous medium without inducing precipitation or introducing solvent-related artifacts. This protocol is designed to navigate this challenge by providing a logical workflow from powder to validated working solution.

Safety Precautions: this compound is categorized as harmful if swallowed (Acute Toxicity Category 4) and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All weighing and initial dissolution steps should be performed in a chemical fume hood.

The Causality of Solvent Selection: A Tiered Approach

The goal is to dissolve the compound in a solvent that is both effective and minimally disruptive to the biological system. The hierarchy of solvent choice is based on maximizing compound solubility while minimizing cellular toxicity.

-

Tier 1: Aqueous Buffers (First Choice) : Direct dissolution in cell culture medium or phosphate-buffered saline (PBS) is ideal but often not feasible for organic compounds.

-

Tier 2: Dimethyl Sulfoxide (DMSO) : The most common choice for water-insoluble compounds. It is miscible with water and generally well-tolerated by most cell lines at low concentrations.[2][3]

-

Tier 3: Ethanol (EtOH) : An alternative to DMSO, but often more volatile and potentially more toxic to cells at equivalent concentrations.

-

Tier 4: Other Solvents : Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be effective for other poorly soluble drugs, but their compatibility with specific cell lines must be rigorously tested.[4][5][6]

This protocol will focus on the systematic testing of DMSO and Ethanol, the most common and practical choices for a typical cell culture laboratory.

Experimental Protocol: Dissolution and Stock Solution Preparation

This section provides a step-by-step methodology for determining the solubility of this compound and preparing a high-concentration stock solution.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof, absolute), molecular biology grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Water bath or heat block set to 37°C

-

Sonicator (water bath or probe)

-

Sterile 0.2 µm syringe filters

Step-by-Step Dissolution Protocol

The following workflow is designed to empirically determine a suitable solvent and create a concentrated stock solution.

Caption: Workflow for dissolving this compound.

Protocol Narrative:

-

Weighing the Compound: In a chemical fume hood, accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, amber glass vial.

-

Solvent Addition (Tier 2: DMSO): Calculate the volume of DMSO required to achieve a high-concentration stock, for example, 100 mM.

-

Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Example for 1 mg at 100 mM: (0.001 g) / (141.21 g/mol * 0.1 mol/L) = 0.0000708 L = 70.8 µL

-

-

Initial Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes.[7] Visually inspect the solution against a dark background to check for any undissolved particles.

-

Aiding Dissolution: If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10 minutes, followed by sonication for 10-30 minutes.[8] Be cautious to ensure the vial is properly sealed to prevent contamination.

-

Assessing Solubility: After these steps, if the solution is clear and free of precipitate, you have successfully created your stock solution. If precipitation persists, the concentration may be too high for this solvent. You can either (a) add more solvent to decrease the concentration or (b) attempt dissolution in the next tier solvent (Ethanol) with a fresh sample of the compound.

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile amber vial.[9] This is critical for preventing microbial contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[10] Store the aliquots at -20°C or -80°C for long-term stability.

Protocol Validation: Ensuring Experimental Integrity

Once a stock solution is prepared, it is imperative to validate that the solvent, at its final working concentration, does not adversely affect the cells. This is a critical self-validating step for the protocol.

Determining the Maximum Tolerated Solvent Concentration

The final concentration of the organic solvent in the cell culture medium should be as low as possible, ideally ≤0.1% and not exceeding 0.5% for DMSO, to avoid off-target effects.[2][8][11]

Experimental Protocol: Solvent Cytotoxicity Assay

-

Cell Plating: Plate your cell line of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.

-

Solvent Titration: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in complete cell culture medium. The concentration range should bracket your intended final concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).

-

Treatment: Replace the existing media in the wells with the media containing the different solvent concentrations. This is your "vehicle control" experiment.

-

Incubation: Incubate the cells for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead fluorescent stain, to determine the percentage of viable cells at each solvent concentration compared to the media-only control.

-

Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in cell viability (e.g., >95% viability) is your maximum tolerated solvent concentration.

Preparing the Final Working Solution

When preparing the final working solution for treating cells, it is crucial to perform a serial dilution to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

Caption: Stepwise dilution protocol for working solutions.

Protocol Narrative:

-

Thaw Stock: Quickly thaw a single-use aliquot of your high-concentration stock solution.

-

Intermediate Dilution: Prepare an intermediate dilution in complete cell culture medium. For example, to go from a 100 mM stock to a 10 µM final concentration (a 1:10,000 dilution), first dilute the stock 1:100 into medium to make a 1 mM solution. It is critical to add the small volume of stock solution to the larger volume of medium while vortexing to ensure rapid mixing.

-

Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate to achieve the final desired concentration.

-

Vehicle Control: Crucially, a vehicle control must be included in all experiments. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[11]

Data Summary and Key Parameters

The following table summarizes the key quantitative parameters discussed in this protocol.

| Parameter | Recommended Value/Range | Rationale & Citation |

| Compound Stock Concentration | 50-100 mM (or max solubility) | A high concentration allows for minimal solvent volume to be added to the final culture. |

| Primary Solvent | Cell Culture Grade DMSO | Broad solvency for organic molecules and well-tolerated by cells at low concentrations.[3][8] |

| Final Solvent Concentration | ≤ 0.1% (ideal), < 0.5% (max) | To avoid solvent-induced cytotoxicity and off-target effects.[2][3][11] |

| Dissolution Aids | 37°C warming, sonication | Increases the rate and extent of dissolution for poorly soluble compounds.[7][8] |

| Stock Solution Sterilization | 0.2 µm Syringe Filtration | Prevents microbial contamination of cell cultures.[9] |

| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound in solution.[9] |

Conclusion

This application note provides a robust and scientifically sound protocol for dissolving this compound for use in cell culture experiments. By following a systematic, tiered approach to solvent selection and incorporating critical validation steps, researchers can confidently prepare and use this compound, ensuring that the observed biological effects are attributable to the compound itself and not to experimental artifacts arising from poor solubility or solvent toxicity. The integrity of any cell-based assay begins with the proper preparation of the reagents.

References

- 3,3-Diethyl-2-pyrrolidinone - Grokipedia.

- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC - NIH.

- DMSO usage in cell culture - LifeTein peptide. (2023-02-01).

- Compound Handling Instructions - MCE.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).

- SMALL MOLECULES - Captivate Bio.

- Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.

- Solubility Guidelines for Peptides - Sigma-Aldrich.

- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013-11-28).

- Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation | ACS Omega - ACS Publications. (2022-10-14).

- Solubility improvement of drugs using N-methyl pyrrolidone - PubMed. (2008-02-20).

- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. (2025-08-06).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. emulatebio.com [emulatebio.com]

- 9. captivatebio.com [captivatebio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medchemexpress.cn [medchemexpress.cn]